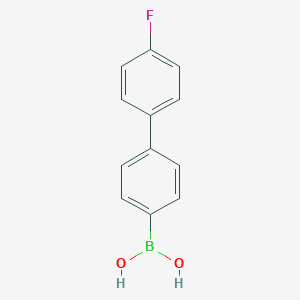

4-(4-Fluorophenyl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Fluorophenyl)phenylboronic acid is an organofluorine compound that is functionally related to phenylboronic acid . It can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .

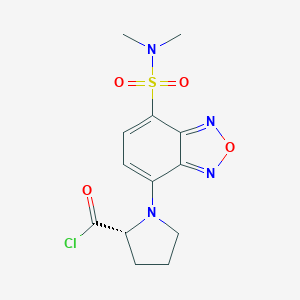

Molecular Structure Analysis

The molecular formula of 4-(4-Fluorophenyl)phenylboronic acid is C6H6BFO2 . The structure of the compound includes a boron atom bonded to two hydroxyl groups and a phenyl ring, which is further substituted with a fluorine atom .Chemical Reactions Analysis

4-(4-Fluorophenyl)phenylboronic acid can participate in various chemical reactions. It can be used as a reactant in Suzuki coupling using microwave and triton B catalyst . It can also participate in Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids .Physical And Chemical Properties Analysis

4-(4-Fluorophenyl)phenylboronic acid is a solid at room temperature . Its molecular weight is 139.92 g/mol . The compound has a melting point of 262-265 °C .Aplicaciones Científicas De Investigación

Cross-Coupling Reactions:

4-Fluorophenylboronic acid serves as a versatile reactant in coupling reactions. It can participate in Suzuki coupling reactions using microwave and triton B catalyst, leading to the formation of biaryl compounds. Additionally, it couples with arenediazonium tetrafluoroborates, iodonium salts, and iodanes, enabling the synthesis of diverse organic molecules .

Biologically Active Terphenyls:

Researchers have exploited 4-Fluorophenylboronic acid to create novel biologically active terphenyls. These compounds exhibit potential pharmacological properties and may find applications in drug discovery and development .

Palladium-Catalyzed Reactions:

The compound participates in palladium-catalyzed reactions, including Mizoroki-Heck and Suzuki-Miyaura coupling reactions. These reactions are essential for constructing carbon-carbon bonds, making 4-Fluorophenylboronic acid a valuable building block in organic synthesis .

Copper-Catalyzed Petasis Reactions:

Researchers have employed 4-Fluorophenylboronic acid in copper-catalyzed Petasis reactions. These reactions allow the efficient synthesis of complex molecules by combining boronic acids with amines and electrophiles .

Rhodium-Catalyzed Asymmetric Conjugate Additions:

In asymmetric synthesis, 4-Fluorophenylboronic acid plays a role in rhodium-catalyzed conjugate additions. These reactions enable the selective functionalization of carbon-carbon double bonds, yielding chiral products .

Regioselective Arylation and Alkynylation:

The compound is useful in regioselective arylation and alkynylation reactions via Suzuki-Miyaura and Sonogashira cross-coupling methods. These reactions allow precise modification of aromatic rings, leading to specific substitution patterns .

Safety and Hazards

Mecanismo De Acción

Target of Action

4-(4-Fluorophenyl)phenylboronic acid is primarily used as a reactant in coupling reactions . Its primary targets are other chemical compounds, such as arenediazonium tetrafluoroborates, iodonium salts, and iodanes . These compounds play a crucial role in various chemical reactions, particularly in the synthesis of novel biologically active terphenyls .

Mode of Action

The compound interacts with its targets through a process known as coupling reactions . In these reactions, 4-(4-Fluorophenyl)phenylboronic acid forms a bond with the target compound, resulting in a new compound . This interaction can lead to significant changes in the chemical structure and properties of the resulting compound .

Biochemical Pathways

It is known that the compound is used in suzuki coupling, a type of palladium-catalyzed cross-coupling reaction . This reaction is a key step in many synthetic pathways, leading to the production of a wide range of chemical compounds .

Result of Action

The primary result of the action of 4-(4-Fluorophenyl)phenylboronic acid is the formation of new compounds through coupling reactions . These new compounds can have a wide range of molecular and cellular effects, depending on their specific structures and properties .

Propiedades

IUPAC Name |

[4-(4-fluorophenyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMFYFVXTICBEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566566 |

Source

|

| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)phenylboronic acid | |

CAS RN |

140369-67-1 |

Source

|

| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)

![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B126274.png)